3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
Description
3,3-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is a cyclohexanamine derivative featuring two methyl groups at the 3,3-positions of the cyclohexane ring and an oxolan-2-ylmethyl (tetrahydrofurfurylmethyl) substituent on the amine. Cyclohexanamine derivatives are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and solubility .
The oxolan-2-ylmethyl group introduces a tetrahydrofuran moiety, which is known to enhance bioavailability and metabolic stability in bioactive compounds .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-13(2)7-3-5-11(9-13)14-10-12-6-4-8-15-12/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
GXXKRAVUWRDPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCC2CCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the oxolan-2-ylmethyl group: This can be achieved by reacting oxirane (ethylene oxide) with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Cyclohexane ring formation: The cyclohexane ring with dimethyl substitution can be synthesized through various methods, including hydrogenation of aromatic precursors or cyclization reactions.
Amine formation:
Industrial Production Methods
Industrial production of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, oxides.
Reduction Products: Alcohols, secondary amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The oxolan group provides electron-rich oxygen atoms, enhancing hydrogen-bonding capacity compared to sulfur-containing thiophene analogs .
Variations in Amine Substituents
The nature of the amine substituent significantly impacts physicochemical and biological properties:
Key Observations :
- Lipophilicity : Oxolan-2-ylmethyl substituents reduce LogP compared to aromatic groups like thiophene or diphenylethyl, improving aqueous solubility .
- Bioactivity : Thiophene-containing analogs may exhibit insecticidal or fungicidal activity, as seen in structurally related triazinan-2-imine derivatives .
Research Findings and Data
Physicochemical Properties of Selected Analogs
Biological Activity
3,3-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is an organic compound with a molecular formula of C₁₃H₂₅NO and a molecular weight of 211.34 g/mol. Its unique structure, characterized by a cyclohexane ring, dimethyl substitutions at the 3rd position, and an oxolan-2-ylmethyl group attached to the nitrogen atom, positions it as a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential applications, and ongoing research findings.
Structural Characteristics
The compound's structure can be represented in various chemical notations:
- InChI :
InChI=1S/C13H25NO/c1-10(2)11-5-4-6-12(11)13(14)7-8-15-9-14/h4,10,12H,5-9H2,1-3H3 - SMILES :
CC(C)(C1CC(CC1)NCC2CCO2)C
Biological Activity Overview
The biological activity of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is currently under investigation. Preliminary studies suggest that the compound may interact with specific biological targets such as enzymes or receptors, potentially modulating their activity and leading to various pharmacological effects.
Key Findings from Research
- Enzyme Interaction : Initial studies indicate that the compound may influence enzyme activity through binding interactions. This could lead to therapeutic applications in treating conditions where enzyme modulation is beneficial.
- Receptor Modulation : There is evidence suggesting that 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine may bind to certain receptors, influencing physiological responses. However, the detailed mechanisms remain to be fully elucidated.
- Potential Therapeutic Uses : The compound is being explored as a precursor in drug development due to its unique structural features that may confer specific biological activities .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-N-(oxolan-2-ylmethyl)cyclopentan-1-amine | C₁₁H₂₁NO | Cyclopentane ring instead of cyclohexane |
| 3,4-Dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine | C₁₃H₂₅NO | Dimethyl substitution at the 3rd and 4th positions |
| 3,3-Dimethylcyclohexan-1-amine | C₈H₁₇N | Lacks the oxolan group; simpler amine structure |
Applications in Various Fields
The potential applications of 3,3-dimethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine span multiple fields:
Chemistry : It serves as a building block for synthesizing complex organic molecules.
Biology : The compound is being investigated for its potential interactions with biomolecules and its biological activity.
Medicine : It is explored as a precursor in drug development due to its possible therapeutic effects.
Industry : Utilized in producing specialty chemicals and materials.
Study Example
A recent study focused on the interaction of similar compounds with biological systems revealed that modifications in the cyclohexane structure led to varying degrees of receptor affinity and enzyme inhibition. This suggests that subtle changes in molecular structure can significantly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
